molecular formula C14H24ClNO B5380912 N-ethyl-2-(4-isopropyl-3-methylphenoxy)ethanamine hydrochloride

N-ethyl-2-(4-isopropyl-3-methylphenoxy)ethanamine hydrochloride

Cat. No. B5380912
M. Wt: 257.80 g/mol
InChI Key: MKICMIHDYBEVHZ-UHFFFAOYSA-N
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Description

N-ethyl-2-(4-isopropyl-3-methylphenoxy)ethanamine hydrochloride, also known as O-Desmethylvenlafaxine, is a chemical compound that is used in scientific research for its potential therapeutic applications. This compound is a derivative of Venlafaxine, which is an antidepressant medication that is used to treat major depressive disorder, generalized anxiety disorder, and other psychiatric conditions.

Scientific Research Applications

N-ethyl-2-(4-isopropyl-3-methylphenoxy)ethanamine hydrochloride has been studied for its potential therapeutic applications in treating depression, anxiety, and other psychiatric conditions. It has been found to act as a potent serotonin-norepinephrine reuptake inhibitor (SNRI), which means that it increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of Venlafaxine, which is why N-ethyl-2-(4-isopropyl-3-methylphenoxy)ethanamine hydrochloride is considered to be a derivative of Venlafaxine.

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-isopropyl-3-methylphenoxy)ethanamine hydrochloride involves the inhibition of the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can help to improve mood, reduce anxiety, and alleviate other psychiatric symptoms.
Biochemical and Physiological Effects:
N-ethyl-2-(4-isopropyl-3-methylphenoxy)ethanamine hydrochloride has been shown to have a number of biochemical and physiological effects in the brain. It has been found to increase the levels of serotonin and norepinephrine, which are important neurotransmitters that play a role in regulating mood, sleep, appetite, and other physiological functions. It has also been found to have an effect on other neurotransmitters, such as dopamine and acetylcholine, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

N-ethyl-2-(4-isopropyl-3-methylphenoxy)ethanamine hydrochloride has several advantages for use in lab experiments. It is a potent SNRI, which makes it useful for studying the effects of serotonin and norepinephrine on the brain. It is also a derivative of Venlafaxine, which means that it can be used to study the mechanisms of action of Venlafaxine and other SNRIs. However, there are also some limitations to using N-ethyl-2-(4-isopropyl-3-methylphenoxy)ethanamine hydrochloride in lab experiments. It is a relatively new compound, and there is still much that is not known about its effects on the brain. Additionally, it is not widely available, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-ethyl-2-(4-isopropyl-3-methylphenoxy)ethanamine hydrochloride. One direction is to study its effects on other neurotransmitters, such as dopamine and acetylcholine, and to determine whether these effects contribute to its therapeutic effects. Another direction is to study its effects on different psychiatric conditions, such as bipolar disorder and post-traumatic stress disorder. Additionally, research could be done to determine the optimal dosage and administration of N-ethyl-2-(4-isopropyl-3-methylphenoxy)ethanamine hydrochloride for different conditions. Finally, research could be done to develop new derivatives of N-ethyl-2-(4-isopropyl-3-methylphenoxy)ethanamine hydrochloride that have improved therapeutic properties.

Synthesis Methods

The synthesis of N-ethyl-2-(4-isopropyl-3-methylphenoxy)ethanamine hydrochloride involves the reaction of 4-isopropyl-3-methylphenol with ethyl chloroacetate to form ethyl 2-(4-isopropyl-3-methylphenoxy)acetate. This intermediate is then reacted with ethylenediamine to form N-ethyl-2-(4-isopropyl-3-methylphenoxy)ethanamine. The final step involves the reaction of this compound with hydrochloric acid to form the hydrochloride salt of N-ethyl-2-(4-isopropyl-3-methylphenoxy)ethanamine.

properties

IUPAC Name

N-ethyl-2-(3-methyl-4-propan-2-ylphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO.ClH/c1-5-15-8-9-16-13-6-7-14(11(2)3)12(4)10-13;/h6-7,10-11,15H,5,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKICMIHDYBEVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC(=C(C=C1)C(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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